molecular formula C14H18N2O4 B3096289 (2S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate CAS No. 1279026-84-4

(2S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate

Cat. No.: B3096289
CAS No.: 1279026-84-4
M. Wt: 278.30
InChI Key: MDYGFJHMKWJTTE-KIYNQFGBSA-N
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Description

“(2S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate” is also known as N-Benzyloxycarbonyl-L-proline . It is a potent inhibitor of prolidase, a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue . It is also used in the synthesis of N-(L-Prolyl)-β-alanine, which is a derivative of the naturally occurring beta amino acid β-Alanine .


Molecular Structure Analysis

The molecular formula of this compound is C13H14NO4 . The InChI Key is JXGVXCZADZNAMJ-NSHDSACASA-M . Unfortunately, the detailed molecular structure analysis is not available in the current literature.


Physical and Chemical Properties Analysis

This compound appears as a white to cream powder or crystalline powder or crystals or granules . It has an optical rotation of -58° to -62° (c=1 in acetic acid) . Its solubility in methanol is almost transparent .

Scientific Research Applications

Influenza Neuraminidase Inhibition

  • Research Application: Used in the synthesis of influenza neuraminidase inhibitors.
  • Key Findings: Identified as a potent inhibitor in a series, with significant interaction with the enzyme active site (Wang et al., 2001).

Synthesis of Carbapenam

  • Research Application: Involved in the synthesis of trans(±)6-phenoxyacetamido-1-methylene-3,3-dicarboxymethyl-1-carbapenam.
  • Key Findings: Demonstrated potential in the formation of complex carbapenam structures (Herdewijn et al., 1982).

C-H Functionalization of Cyclic Amines

  • Research Application: Utilized in redox-annulations with α,β-unsaturated carbonyl compounds.
  • Key Findings: Effective in producing ring-fused pyrrolines and pyrrolidines (Kang et al., 2015).

Development of Chiral Auxiliaries

  • Research Application: Used in preparing new chiral auxiliaries for optically pure amines or β-amino acids.
  • Key Findings: Enabled the determination of absolute configuration of asymmetric carbon atoms (Chiaroni et al., 1997).

Immunoassays Development

  • Research Application: Synthesized for use in developing immunoassays.
  • Key Findings: Proved effective in covalently linking to macromolecules for antibody production (Desai & Amin, 1991).

Synthesis of Nootropic Agents

  • Research Application: Used in the synthesis of some 1,4-Disubstituted 2-Oxopyrrolidines and related compounds.
  • Key Findings: Showed promise for nootropic activity (Valenta et al., 1994).

Analysis of Nucleophilic Additions

  • Research Application: Investigated in nucleophilic [3+3]-addition reactions.
  • Key Findings: Enabled the formation of complex heterocyclic structures (Denislamova et al., 2008).

Properties

IUPAC Name

methyl (2S)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-13(17)12-7-11(8-15-12)16-14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,15H,7-9H2,1H3,(H,16,18)/t11?,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYGFJHMKWJTTE-KIYNQFGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(CN1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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